molecular formula C14H20N2S B5811579 N-cyclopentyl-N'-(2-phenylethyl)thiourea

N-cyclopentyl-N'-(2-phenylethyl)thiourea

Cat. No. B5811579
M. Wt: 248.39 g/mol
InChI Key: BEEHGPDFEPEFQC-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-(2-phenylethyl)thiourea (CPTU) is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTU is a thiourea derivative that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N'-(2-phenylethyl)thiourea is not fully understood. However, it has been proposed that N-cyclopentyl-N'-(2-phenylethyl)thiourea induces apoptosis in cancer cells through the activation of caspase enzymes. Caspases are proteases that play a crucial role in the initiation and execution of apoptosis. N-cyclopentyl-N'-(2-phenylethyl)thiourea has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(2-phenylethyl)thiourea has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. N-cyclopentyl-N'-(2-phenylethyl)thiourea has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-cyclopentyl-N'-(2-phenylethyl)thiourea has been found to exhibit antinociceptive effects by reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopentyl-N'-(2-phenylethyl)thiourea in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for developing new anticancer drugs. Additionally, N-cyclopentyl-N'-(2-phenylethyl)thiourea has been found to exhibit low toxicity towards normal cells, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using N-cyclopentyl-N'-(2-phenylethyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-cyclopentyl-N'-(2-phenylethyl)thiourea. One potential direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclopentyl-N'-(2-phenylethyl)thiourea and its potential interactions with other drugs. Furthermore, research is needed to improve the solubility of N-cyclopentyl-N'-(2-phenylethyl)thiourea in water, which can enhance its potential for in vivo applications.
Conclusion:
In conclusion, N-cyclopentyl-N'-(2-phenylethyl)thiourea is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of N-cyclopentyl-N'-(2-phenylethyl)thiourea involves the reaction of cyclopentylamine with 2-phenylethyl isothiocyanate. N-cyclopentyl-N'-(2-phenylethyl)thiourea has been studied for its potential anticancer effects, as well as its biochemical and physiological effects. While N-cyclopentyl-N'-(2-phenylethyl)thiourea has several advantages for lab experiments, it also has limitations such as low solubility in water. There are several future directions for the study of N-cyclopentyl-N'-(2-phenylethyl)thiourea, including investigating its potential as a therapeutic agent for other diseases and improving its solubility in water.

Synthesis Methods

The synthesis of N-cyclopentyl-N'-(2-phenylethyl)thiourea involves the reaction of cyclopentylamine with 2-phenylethyl isothiocyanate. The reaction results in the formation of N-cyclopentyl-N'-(2-phenylethyl)thiourea as a white crystalline solid. The purity of the compound can be improved through recrystallization and column chromatography. The chemical structure of N-cyclopentyl-N'-(2-phenylethyl)thiourea has been confirmed through various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

N-cyclopentyl-N'-(2-phenylethyl)thiourea has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-cyclopentyl-N'-(2-phenylethyl)thiourea has also been found to induce apoptosis in cancer cells through the activation of caspase enzymes.

properties

IUPAC Name

1-cyclopentyl-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c17-14(16-13-8-4-5-9-13)15-11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEHGPDFEPEFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-(2-phenylethyl)thiourea

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